

1-(2-Amino-4-chlorophenyl)ethanone CAS number

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Compound of Interest

Compound Name: 1-(2-Amino-4-chlorophenyl)ethanone

Cat. No.: B2875990

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An In-Depth Technical Guide to **1-(2-Amino-4-chlorophenyl)ethanone**

Introduction

1-(2-Amino-4-chlorophenyl)ethanone, also known as 2'-Amino-4'-chloroacetophenone, is a substituted aromatic ketone that serves as a critical building block in synthetic organic chemistry. Its unique arrangement of an acetyl group, an amino group, and a chlorine atom on a benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules. While it is a valuable compound in its own right, it is most frequently utilized as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. [\[1\]\[2\]](#)

This guide provides a comprehensive technical overview of **1-(2-Amino-4-chlorophenyl)ethanone**, tailored for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis and purification protocols, analytical characterization methods, significant applications, and essential safety protocols. The focus is not only on the procedural steps but also on the underlying chemical principles and the rationale behind methodological choices, providing a robust resource for laboratory applications.

It is important to note the existence of several positional isomers, such as 1-(4-Amino-2-chlorophenyl)ethanone (CAS 72531-23-8) and 2-Amino-1-(4-chlorophenyl)ethanone (CAS

5467-71-0), which can cause confusion.[3][4][5] This guide will focus exclusively on the **1-(2-Amino-4-chlorophenyl)ethanone** structure.

Chemical Identity and Physicochemical Properties

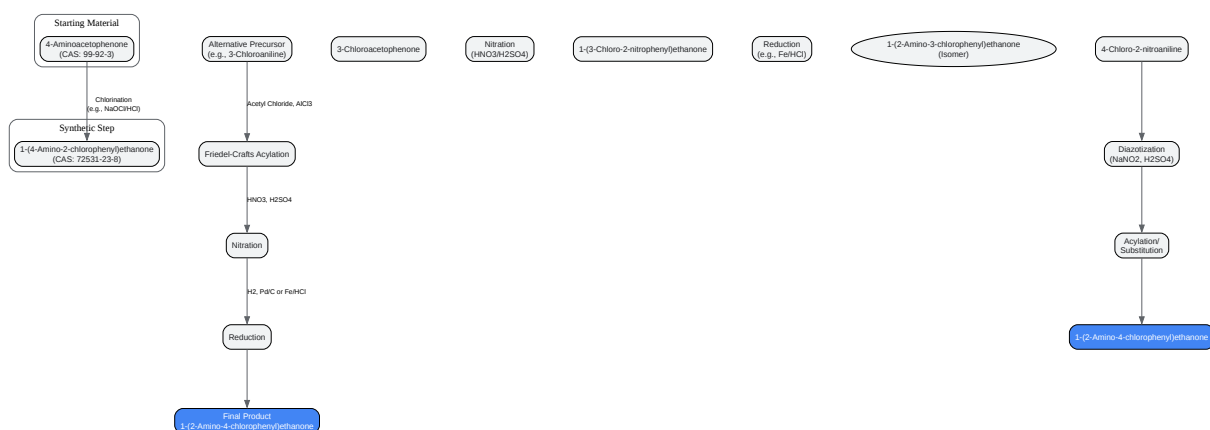
The foundational step in working with any chemical is to confirm its identity and understand its physical properties. The primary identifier for the hydrochloride salt of this compound is CAS Number 871928-38-0.[6]

Property	Value	Source
IUPAC Name	1-(2-Amino-4-chlorophenyl)ethanone	N/A
Synonyms	2'-Amino-4'-chloroacetophenone	[7][8]
CAS Number	871928-38-0 (for Hydrochloride Salt)	[6]
Molecular Formula	C ₈ H ₈ ClNO	[4][7]
Molecular Weight	169.61 g/mol	[4]
Appearance	White to off-white crystalline powder	[1]
SMILES	<chem>CC(=O)C1=CC(Cl)=CC=C1N</chem>	[4][6]
InChI Key	OVKMQHKVUWBLSV-UHFFFAOYSA-N	

Synthesis and Purification

The synthesis of **1-(2-Amino-4-chlorophenyl)ethanone** typically involves multi-step processes starting from more common precursors. A logical and frequently employed strategy is the chlorination of an appropriate aminoacetophenone precursor. The rationale behind this approach is the ability to control the regioselectivity of the chlorination reaction based on the directing effects of the existing substituents on the aromatic ring.

A representative synthetic pathway can be envisioned starting from 4-aminoacetophenone. This process would involve a chlorination step, where an electrophilic chlorine source is introduced. The amino group is a strong activating, ortho-, para-director. Since the para position is blocked by the acetyl group, chlorination is directed to the ortho position.



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A conceptual workflow for the synthesis of substituted aminoacetophenones.

Protocol: Synthesis via Chlorination of 2-Aminoacetophenone

This protocol is a representative example based on common electrophilic aromatic substitution reactions. Disclaimer: This is a generalized procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminoacetophenone (1.0 equiv) in a suitable solvent such as glacial acetic acid.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.
- **Reagent Addition:** Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 equiv), portion-wise or as a solution in the same solvent. The slow addition maintains temperature control and prevents over-chlorination.
- **Reaction:** Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by pouring the mixture into a beaker of ice water. This precipitates the crude product and dissolves inorganic salts.
- **Neutralization:** Carefully neutralize the solution with a base, such as sodium bicarbonate, to a pH of ~7. This step is critical for removing the acidic solvent and ensuring the amino group is in its free base form.
- **Extraction:** Extract the aqueous mixture three times with an organic solvent like ethyl acetate. The organic layers contain the desired product.
- **Drying and Concentration:** Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. Recrystallization is often preferred for its efficiency in removing minor impurities, yielding a product of high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods is employed for full characterization.

Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons (typically 3H, showing complex splitting patterns), a singlet for the methyl protons (~2.5 ppm), and a broad singlet for the amine protons (-NH ₂) which may be exchangeable with D ₂ O.
^{13}C NMR	Resonances for the carbonyl carbon (~195-200 ppm), aromatic carbons (6 distinct signals in the 110-150 ppm range), and the methyl carbon (~25-30 ppm).
Mass Spec (MS)	The molecular ion peak (M ⁺) should be observed at m/z corresponding to the molecular weight (169.61). A characteristic isotopic pattern for one chlorine atom (M ⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Infrared (IR)	Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3350-3450 cm ⁻¹), C=O stretching of the ketone (~1660-1680 cm ⁻¹), and C-Cl stretching (~700-800 cm ⁻¹).
HPLC	A single major peak under appropriate reverse-phase conditions (e.g., C18 column with a mobile phase of acetonitrile and water) indicates high purity. [9]

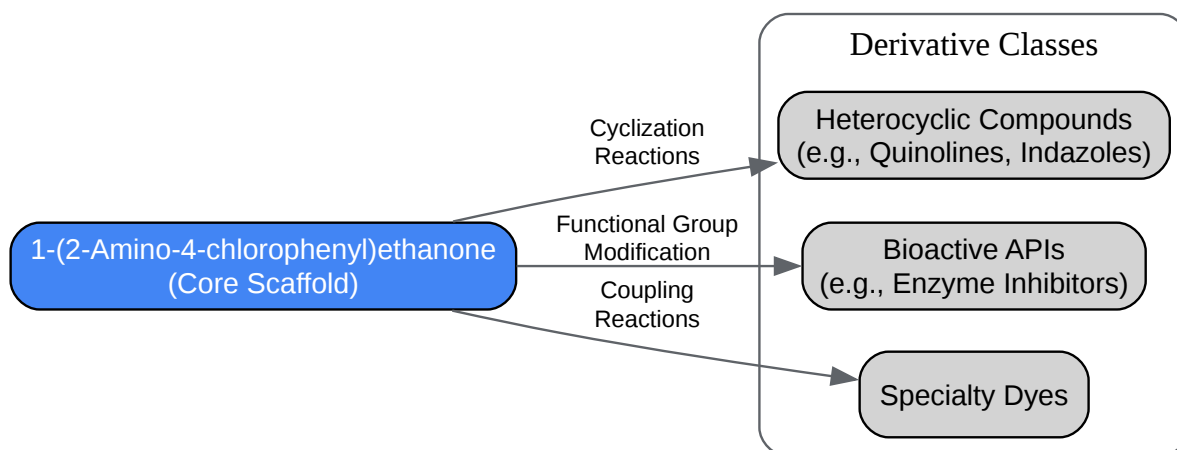
Applications and Research Significance

The utility of **1-(2-Amino-4-chlorophenyl)ethanone** stems from the reactivity of its functional groups, which can be independently and selectively modified. This makes it a valuable scaffold in medicinal chemistry and materials science.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various pharmaceuticals.[\[1\]](#) Its structure is incorporated into molecules developed as analgesics,

anti-inflammatory drugs, and enzyme inhibitors. For example, it can be a precursor for quinoline derivatives or other heterocyclic systems that form the core of many bioactive compounds.[1][2][8][10]

- **Drug Discovery:** In fragment-based drug discovery, this molecule can serve as a starting point for building more potent and selective drug candidates.[11] Its defined structure provides a solid anchor for linking to other molecular fragments to explore interactions with biological targets like kinases or polymerases.[11][12]
- **Dyes and Pigments:** The chromophoric and auxochromic groups present in the molecule make it a suitable precursor for the synthesis of specialized dyes and pigments.[1][2]



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Role as a versatile building block in chemical synthesis.

Safety and Handling

Proper handling of **1-(2-Amino-4-chlorophenyl)ethanone** is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not readily available in the search results, data from closely related chloro- and amino-acetophenones can be used to infer its hazard profile.[13]

Hazard Class	GHS Statements (Anticipated)
Acute Toxicity	H302: Harmful if swallowed.
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Respiratory Irritation	H335: May cause respiratory irritation.

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Engineering Controls:** Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[\[13\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[4\]](#)[\[13\]](#) Keep away from incompatible materials such as strong oxidizing agents.
- **Spills:** In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

1-(2-Amino-4-chlorophenyl)ethanone is a chemical intermediate of significant value, particularly for the pharmaceutical and chemical industries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. Proper analytical characterization is paramount to ensure the quality required for its subsequent applications. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this versatile molecule to advance their scientific and developmental goals.

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